![molecular formula C11H15N3S B13221121 1-Ethyl-N-[1-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13221121.png)
1-Ethyl-N-[1-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-N-[1-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group and a thiophene ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both pyrazole and thiophene rings in its structure suggests that it may exhibit unique chemical and biological properties.
Vorbereitungsmethoden
The synthesis of 1-Ethyl-N-[1-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the Thiophene Ring: The thiophene ring can be attached through a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane as the coupling partner.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using continuous flow reactors and automated synthesis platforms to scale up the production.
Analyse Chemischer Reaktionen
1-Ethyl-N-[1-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles using reagents like alkyl halides or acyl chlorides.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Stille coupling, to form more complex structures.
Common reagents and conditions used in these reactions include bases like sodium hydride, catalysts like palladium, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-N-[1-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It may serve as a ligand in the study of enzyme inhibition or receptor binding.
Medicine: The compound could be explored for its potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It may be used in the development of organic semiconductors or as a precursor for the synthesis of materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 1-Ethyl-N-[1-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrazole ring can act as a hydrogen bond donor or acceptor, while the thiophene ring can participate in π-π stacking interactions, contributing to the compound’s overall binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Ethyl-N-[1-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine include:
1-Methyl-N-[1-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine: Similar structure but with a methyl group instead of an ethyl group.
1-Ethyl-N-[1-(furan-2-yl)ethyl]-1H-pyrazol-4-amine: Similar structure but with a furan ring instead of a thiophene ring.
1-Ethyl-N-[1-(thiophen-2-yl)methyl]-1H-pyrazol-4-amine: Similar structure but with a methyl group instead of an ethyl group on the thiophene ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C11H15N3S |
|---|---|
Molekulargewicht |
221.32 g/mol |
IUPAC-Name |
1-ethyl-N-(1-thiophen-2-ylethyl)pyrazol-4-amine |
InChI |
InChI=1S/C11H15N3S/c1-3-14-8-10(7-12-14)13-9(2)11-5-4-6-15-11/h4-9,13H,3H2,1-2H3 |
InChI-Schlüssel |
SZUIWNLFIGNMLB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C=N1)NC(C)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


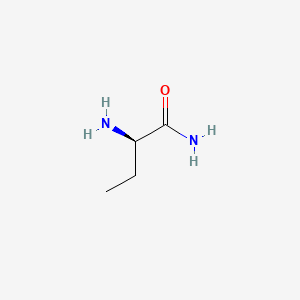
![8-(3-Bromophenyl)-6-azaspiro[3.4]octane](/img/structure/B13221055.png)
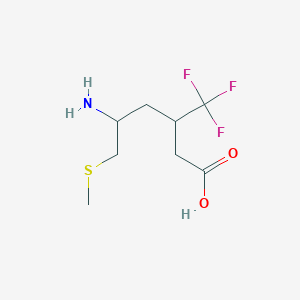



![3-[4-(Aminomethyl)phenoxymethyl]cyclobutan-1-one](/img/structure/B13221082.png)
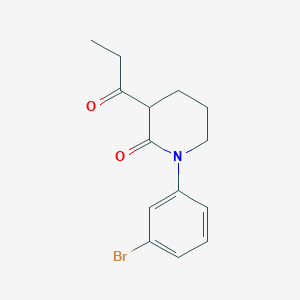
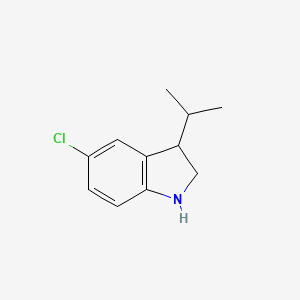
![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethylcyclohexan-1-ol](/img/structure/B13221101.png)
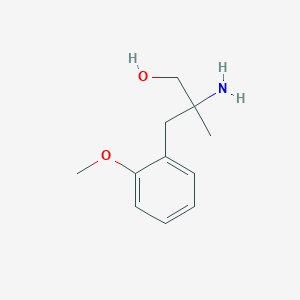

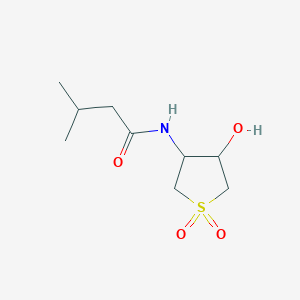
![2-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]ethan-1-amine](/img/structure/B13221138.png)
